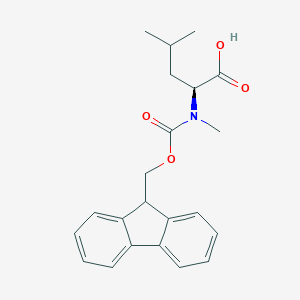

Fmoc-N-Me-Leu-OH

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJQSIPFDWLNDC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426778 | |

| Record name | Fmoc-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103478-62-2 | |

| Record name | Fmoc-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-N-Me-Leu-OH: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of peptides is a pivotal strategy in medicinal chemistry for enhancing the pharmacokinetic properties and biological activity of peptide-based therapeutics. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, can significantly improve proteolytic stability, cell permeability, and conformational rigidity. This technical guide provides a comprehensive overview of this compound, including its molecular properties, detailed protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of the profound impact of N-methylation on peptide drug candidates.

Core Molecular Properties of this compound

This compound, also known as Fmoc-N-methyl-L-leucine, is a derivative of the amino acid leucine, which is protected at the amine with a fluorenylmethyloxycarbonyl (Fmoc) group and methylated at the alpha-amine. This modification is strategically important for its use in peptide synthesis.

| Property | Value | References |

| Molecular Formula | C22H25NO4 | [1][2][3][4][5] |

| Molecular Weight | 367.44 g/mol | [2][3][4] |

| CAS Number | 103478-62-2 | [1][2][3][4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 110 - 118 °C | [1][3] |

| Optical Rotation | [α]20/D -21 ± 3º (c=1 in DMF) | [1][3] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temperature | 0 - 8 °C | [1][3] |

The Impact of N-Methylation on Peptide Therapeutics

The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification facilitated by building blocks like this compound, imparts several advantageous properties to peptide drug candidates.

-

Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[2][4]

-

Improved Cell Permeability and Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased. This can enhance its ability to cross cellular membranes, potentially leading to improved oral bioavailability.[2][5]

-

Conformational Rigidity: The rotation around the N-Cα bond is restricted by the N-methyl group, which reduces the conformational flexibility of the peptide backbone. This can lock the peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[2][4] In some cases, N-methylation can even convert a receptor agonist into an antagonist.[2]

Experimental Protocols

Synthesis of this compound via 2-CTC Resin

A facile method for the synthesis of Fmoc-N-methylated amino acids involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach offers high yields and purity.

Materials:

-

Fmoc-Leu-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (B129727) (MeOH)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfate (B86663) or Methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Fmoc-OSu

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-Leu-OH onto 2-CTC Resin:

-

Swell the 2-CTC resin in DCM.

-

Dissolve Fmoc-Leu-OH (3 equivalents) and DIEA (9 equivalents) in DCM.

-

Add the solution to the resin and shake for 2 hours.

-

Cap any unreacted sites by adding methanol (0.8 mL/g of resin) and shaking for 30 minutes.

-

Wash the resin with DCM, DMF, and again with DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 1 minute, drain.

-

Treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

-

Sulfonylation (o-NBS Protection):

-

Dissolve o-NBS-Cl (5 equivalents) and collidine (5 equivalents) in NMP.

-

Add the solution to the resin and shake for 1-2 hours.

-

Wash the resin with NMP.

-

-

N-Methylation:

-

Dissolve dimethyl sulfate or methyl iodide (10 equivalents) and DBU (5 equivalents) in NMP.

-

Add the solution to the resin and shake for the appropriate time (this step can be optimized).

-

Wash the resin with NMP.

-

-

Deprotection of o-NBS Group:

-

Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

-

Treat the resin with this solution to remove the o-NBS group.

-

Wash the resin with NMP.

-

-

Fmoc Protection of the N-Methylated Amine:

-

Dissolve Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM.

-

Add the solution to the resin and shake to protect the newly formed N-methyl amine.

-

Wash the resin with DCM and DMF.

-

-

Cleavage from Resin:

-

Wash the resin with DCM.

-

Cleave the this compound from the resin using a solution of 1% TFA in DCM. Perform the cleavage in multiple short steps (e.g., 4 x 1 minute) and collect the filtrate in a flask containing water to prevent side-chain deprotection.

-

The final product can be purified by standard methods.

-

Incorporation of this compound into Peptides via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the N-methyl group. Specialized coupling conditions are required to achieve high yields.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP® (Bromotripyrrolidinophosphonium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Bromophenol blue for monitoring

HATU Coupling Protocol:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine in DMF.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (4 equivalents) in DMF.

-

Add DIEA (8 equivalents).

-

Allow the activation to proceed for a few minutes.

-

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Shake at room temperature for 1-2 hours, or longer if necessary.

-

Monitoring: Monitor the coupling reaction using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling, in which case a recoupling step is necessary.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Synthesis of N-Methylated Peptides

Caption: A generalized workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway Modulation by N-Methylated Peptides

N-methylation can alter the receptor binding profile of a peptide, leading to changes in downstream signaling. For example, N-methylation of somatostatin (B550006) analogs can shift their selectivity between different somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors (GPCRs).

Caption: N-methylation of a somatostatin analog can alter its binding affinity for different receptor subtypes, leading to biased downstream signaling.[1][2]

Conclusion

This compound is a critical building block for the synthesis of N-methylated peptides, a class of molecules with significant potential in drug discovery. The strategic incorporation of N-methylated residues can overcome many of the inherent limitations of natural peptides, such as poor stability and bioavailability. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this compound and other N-methylated amino acids in the design and synthesis of next-generation peptide therapeutics.

References

- 1. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Physical and chemical properties of Fmoc-N-methyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Fmoc-N-methyl-L-leucine. This derivative of the essential amino acid L-leucine is a critical building block in modern peptide synthesis, offering unique advantages in the design and development of novel peptide-based therapeutics and research tools.

Core Physical and Chemical Properties

Fmoc-N-methyl-L-leucine is a white to off-white solid, valued for its enhanced stability and solubility in common organic solvents used in peptide synthesis.[1] The introduction of a methyl group on the alpha-amino nitrogen atom imparts specific conformational constraints and resistance to enzymatic degradation in the resulting peptides.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |

| Molecular Weight | 367.44 g/mol | [1][2] |

| CAS Number | 103478-62-2 | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 113-118 °C | [1][2] |

| Optical Rotation | [α]²⁰/D = -21 ± 3º (c=1 in DMF) | [1][2] |

| Purity (HPLC) | ≥98% | [1] |

| Solubility | Slightly soluble in water. Soluble in DMF. | [3] |

| Storage Temperature | 0 - 8 °C | [1] |

Spectroscopic Data

Detailed experimental spectra for Fmoc-N-methyl-L-leucine are not widely available in public spectral databases. However, based on its chemical structure, the following spectral characteristics are expected:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between 7.3 and 7.8 ppm, and protons of the fluorenylmethyloxy group between 4.2 and 4.5 ppm). The N-methyl group would appear as a singlet, likely in the range of 2.7-3.0 ppm. The protons of the leucine (B10760876) side chain (isobutyl group) would be observed in the aliphatic region (approx. 0.9-1.8 ppm), along with the alpha-proton.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum will display signals corresponding to the carbonyl carbons of the carboxyl and Fmoc groups (in the range of 170-180 ppm and ~156 ppm, respectively). The aromatic carbons of the Fmoc group will resonate between 120 and 145 ppm. The N-methyl carbon is expected around 30-35 ppm, and the carbons of the leucine side chain will appear in the upfield region.

-

Mass Spectrometry: The expected exact mass for the [M+H]⁺ ion would be approximately 368.1856 m/z. Fragmentation patterns would likely show the loss of the Fmoc group (222.0786 Da) and other characteristic fragments of the N-methyl-L-leucine core.

Experimental Protocols

Synthesis of Fmoc-N-methyl-L-leucine via Solid-Phase Methylation

A common and efficient method for the synthesis of Fmoc-N-methyl amino acids is through on-resin methylation.[4] This protocol is adapted from established solid-phase synthesis techniques.[4]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-L-leucine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Methodology:

-

Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-L-leucine and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites with methanol/DIPEA in DCM.

-

Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc group. Wash thoroughly with DMF.

-

Sulfonamide Formation: Dissolve o-NBS-Cl and collidine in NMP and add to the resin. Agitate for 1-2 hours to protect the primary amine. Wash with NMP and DCM.

-

N-Methylation: Treat the resin with a solution of DBU and either dimethyl sulfate or methyl iodide in NMP. Agitate for 30-60 minutes. Repeat this step to ensure complete methylation. Wash with NMP.

-

Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group. Wash with NMP.

-

Fmoc Protection: Add a solution of Fmoc-OSu and DIPEA in DCM to the resin and agitate for 2-4 hours to re-introduce the Fmoc protecting group. Wash with DCM and DMF.

-

Cleavage from Resin: Treat the resin with a solution of 1% TFA in DCM to cleave the final product from the solid support. Collect the filtrate and neutralize with a base (e.g., pyridine).

-

Purification: Purify the crude product by flash column chromatography (silica gel) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid).

Use of Fmoc-N-methyl-L-leucine in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-L-leucine is a key building block in the synthesis of peptides with N-methylated residues.[1] The following is a standard protocol for its incorporation into a peptide chain using manual or automated solid-phase peptide synthesis.[5]

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

-

Fmoc-N-methyl-L-leucine

-

DMF

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

-

DIPEA

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vial, dissolve Fmoc-N-methyl-L-leucine (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HCTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF. Add this activation mixture to the deprotected resin. Agitate for 1-4 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add a cleavage cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Visualizations

Synthesis Workflow of Fmoc-N-methyl-L-leucine

Caption: Solid-phase synthesis of Fmoc-N-methyl-L-leucine.

Experimental Workflow for SPPS using Fmoc-N-methyl-L-leucine

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Logical Relationships of N-Methylation on Peptide Properties

Caption: Effects of N-methylation on peptide properties.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Solubility of Fmoc-N-Me-Leu-OH for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development. Understanding the solubility of this N-methylated amino acid derivative is paramount for optimizing coupling reactions, ensuring high peptide purity, and developing robust manufacturing processes.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents commonly used in peptide synthesis. The following table summarizes the available quantitative data. For comparative purposes, solubility data for the non-methylated analog, Fmoc-L-leucine, is also included where available.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Dimethylformamide (DMF) | ≥ 183.7 mg/mL | Not Specified | Based on "clearly soluble" at 1 mmol in 2 mL.[1][2][3] |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | ~3.67 mg/mL (10 mM) | Not Specified | [4] |

| Fmoc-L-Leucine | Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [5][6] |

| Fmoc-L-Leucine | Dimethyl sulfoxide (DMSO) | ~30 mg/mL | Not Specified | [5][6] |

| Fmoc-L-Leucine | Ethanol | ~30 mg/mL | Not Specified | [5][6] |

Note on N-Methylation and Solubility: The introduction of a methyl group on the amide nitrogen (N-methylation) can influence the solubility profile of an amino acid derivative. While it can disrupt interchain hydrogen bonding that leads to aggregation and poor solubility, the overall effect is dependent on the specific amino acid and the solvent system.[7][8] For instance, while this compound exhibits good solubility in DMF, other N-methylated derivatives like Fmoc-N-Me-His(Trt)-OH are reported to be poorly soluble in the same solvent.[9]

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent using the isothermal shake-flask method. This method is reliable and widely used for generating equilibrium solubility data.

Materials:

-

This compound (powder)

-

Solvent of interest (e.g., DMF, NMP, DCM, THF)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 mL.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship in Solid-Phase Peptide Synthesis

The solubility of Fmoc-amino acids is a critical factor influencing the efficiency of the coupling step in SPPS. The diagram below shows the logical relationship between solubility and the success of the synthesis.

Caption: Impact of solubility on the outcome of peptide synthesis.

References

- 1. This compound Novabiochem 103478-62-2 [sigmaaldrich.com]

- 2. This compound Novabiochem® | 103478-62-2 [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound | TargetMol [targetmol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

The Impact of N-Methylation on Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification offers a multitude of benefits, including increased metabolic stability, improved cell permeability, and the ability to fine-tune receptor binding affinity and selectivity. By introducing steric hindrance and removing a hydrogen bond donor, N-methylation imparts significant conformational constraints on the peptide backbone. This guide provides an in-depth technical overview of the structural and functional consequences of N-methylation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Core Principles of N-Methylation

N-methylation introduces profound changes to the physicochemical properties of a peptide, primarily by:

-

Restricting Conformational Flexibility: The introduction of a methyl group on the amide nitrogen creates steric hindrance, which limits the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can lead to the stabilization of specific secondary structures, such as β-turns.[1][2]

-

Eliminating Hydrogen Bond Donors: The replacement of the amide proton with a methyl group removes a critical hydrogen bond donor.[3] This modification reduces the potential for intermolecular hydrogen bonding with water, thereby increasing the peptide's lipophilicity.[4]

-

Influencing Cis/Trans Isomerization: N-methylation can lower the energy barrier between the cis and trans conformations of the peptide bond, making the cis conformation more accessible than in non-methylated peptides.

These fundamental changes collectively contribute to the enhanced "drug-like" properties of N-methylated peptides.

Effects on Peptide Structure and Function: Quantitative Insights

The strategic incorporation of N-methyl groups can dramatically alter a peptide's biological activity and pharmacokinetic profile. The following tables summarize the quantitative effects of N-methylation on key parameters.

Receptor Binding Affinity

N-methylation can either enhance or decrease receptor binding affinity depending on the position of the modification and the specific receptor subtype. This is because the induced conformational changes may either favor or hinder the adoption of the bioactive conformation required for receptor recognition.[3]

| Peptide/Analog | Target Receptor | Modification | IC50 (nM) | Ki (nM) | Fold Change (vs. Non-methylated) | Reference |

| c(RGDfV) | αvβ3 Integrin | None | 1.8 | - | - | [4] |

| c(RGD(NMe)fV) | αvβ3 Integrin | N-Me-Phe | 0.08 | - | 22.5-fold increase in affinity | [4] |

| Somatostatin Analog | sst5 Receptor | D-Trp8 N-methylation | - | High Affinity | Significant increase | [3] |

| Somatostatin Analog | All sst subtypes | Phe7 N-methylation | - | Abolished | Complete loss of affinity | [3] |

Table 1: Effect of N-Methylation on Receptor Binding Affinity.

Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation. The methyl group sterically hinders the approach of proteases, and the absence of the amide proton disrupts the hydrogen bonding interactions crucial for enzyme recognition and catalysis.[3]

| Peptide | Enzyme | Modification | Half-life (t1/2) | Fold Increase in Stability | Reference |

| Anoplin | Trypsin & Chymotrypsin | None | Minutes | - | |

| N-methylated Anoplin Analogs | Trypsin & Chymotrypsin | Multiple N-methylations | > 360 min | 10⁴ - 10⁶ | |

| Cyclic Hexapeptide (1) | Human Plasma | None | > 360 min | - | [5] |

| Trimethylated Analog (3) | Human Plasma | 3 N-methyl groups | > 360 min | No significant change (already stable) | [5] |

Table 2: Enhancement of Proteolytic Stability by N-Methylation.

Cell Permeability

By reducing the number of hydrogen bond donors and promoting the adoption of conformations that shield polar groups, N-methylation can significantly enhance a peptide's ability to cross cell membranes.

| Peptide | Assay | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |

| Cyclic Hexapeptide (1) | RRCK | None | 1.8 | - | [5] |

| Trimethylated Analog (3) | RRCK | 3 N-methyl groups | 9.9 | 28% in rat | [5] |

| Cyclosporine A (Control) | RRCK | 7 N-methyl groups | 1.1 | - | [5] |

| Poly-alanine cyclic hexapeptide library | Caco-2 | 1-5 N-Me groups | > 10 (for 10 analogs) | - |

Table 3: Impact of N-Methylation on Cell Permeability and Oral Bioavailability.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of N-methylated peptides.

Synthesis of N-Methylated Peptides

On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction

This is a widely used method for the site-selective N-methylation of peptides on a solid support.[6]

-

Sulfonamide Formation:

-

Swell the peptide-resin in anhydrous N,N-dimethylformamide (DMF).

-

Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF to the resin.

-

Agitate the mixture at room temperature for 2 hours.

-

Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and then DMF again.

-

-

Mitsunobu Reaction (Methylation):

-

Swell the o-NBS-protected peptide-resin in anhydrous tetrahydrofuran (B95107) (THF)/DCM.

-

Add triphenylphosphine (B44618) (PPh3) and methanol (B129727) (as the methyl source) to the resin suspension.

-

Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 1 hour.

-

Wash the resin with THF and DCM.

-

-

Sulfonamide Deprotection:

-

Treat the resin with a solution of 2-mercaptoethanol (B42355) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

-

Agitate the mixture for 15 minutes.

-

Wash the resin extensively with DMF, DCM, and finally DMF.

-

The resin is now ready for the coupling of the next amino acid.

-

Purification by HPLC

Purification of crude N-methylated peptides is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[7]

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically employed. The gradient slope is optimized to achieve the best separation of the target peptide from impurities.[8][9] A shallow gradient (e.g., 1% B/minute) often provides better resolution.[8]

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the desired peptide peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of N-methylated peptides in solution.[10]

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixture) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general structural features.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for determining the overall peptide fold.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling).

-

-

Data Analysis and Structure Calculation:

-

Assign all proton resonances using the COSY and TOCSY spectra.

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate a family of structures consistent with the experimental restraints.

-

The resulting ensemble of structures represents the conformational space sampled by the peptide in solution.

-

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[11][12]

-

Crystallization Screening:

-

Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) to find conditions that yield single crystals.[11] The hanging drop or sitting drop vapor diffusion method is commonly used.

-

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, well-diffracting crystals.

-

Data Collection:

-

Mount a single crystal and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the electron density map.

-

Build an atomic model of the peptide into the electron density map.

-

Refine the model against the experimental data to obtain the final crystal structure.

-

Signaling Pathways and Experimental Workflows

N-methylated peptides can act as agonists or antagonists of various signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. β-turn tendency in N-methylated peptides with dehydrophenylalanine residue: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]

- 12. creative-biostructure.com [creative-biostructure.com]

The Strategic Advantage of N-Methylation in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures represents a pivotal strategy in medicinal chemistry and drug development. This subtle modification, the replacement of an amide proton with a methyl group, confers a range of advantageous physicochemical properties that can overcome the inherent limitations of native peptides as therapeutic agents. This in-depth technical guide explores the core advantages of N-methylation, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis and application of these modified peptides.

Core Advantages of N-Methylated Amino Acids

The introduction of a methyl group onto the peptide backbone nitrogen instigates profound changes in the molecule's conformation, stability, and membrane-permeating capabilities. These alterations are central to enhancing the druglikeness of peptide-based therapeutics.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[1][2][3] The steric hindrance imposed by the N-methyl group shields the adjacent peptide bond from proteolytic cleavage, thereby extending the in-vivo half-life of the peptide.[1] This is a critical factor in developing peptides with improved pharmacokinetic profiles. N-methylation disrupts the hydrogen bonding patterns that proteases often recognize for binding and cleavage.[2]

Improved Cell Permeability and Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes.[1][4] By replacing a hydrogen-bond donor (the amide proton) with a non-polar methyl group, the overall lipophilicity of the peptide is increased, which can facilitate its passive diffusion across the lipid bilayer of cell membranes.[1][3] This enhanced permeability is crucial for targeting intracellular components and is a key step towards achieving oral bioavailability. For instance, a tri-N-methylated analog of the somatostatin (B550006) peptide cyclo(-PFwKTF-) demonstrated a remarkable 10% oral bioavailability in rats.[5]

Conformational Control and Receptor Selectivity

The restricted rotation around the N-Cα bond due to the presence of the N-methyl group reduces the conformational flexibility of the peptide backbone.[1] This "conformational constraint" can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][6] In some cases, N-methylation can even convert a receptor agonist into an antagonist. However, the effect of N-methylation on receptor binding is highly position-dependent and must be evaluated on a case-by-case basis.[2]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on key peptide properties.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| A-B-C-D-E | None | Trypsin | 15 min | - | [7] |

| A-(N-Me)B-C-D-E | N-methylation at B | Trypsin | 120 min | 8 | [7] |

| F-G-H-I-J | None | Chymotrypsin | 30 min | - | [7] |

| F-G-(N-Me)H-I-J | N-methylation at H | Chymotrypsin | > 240 min | > 8 | [7] |

| cyclo(-PFwKTF-) | Unmethylated | Gut Enzymes | ~50% degradation in 2h | - | [1] |

| cyclo(-PF(N-Me)wK(N-Me)T(N-Me)F-) | Tri-N-methylated | Gut Enzymes | ~10% degradation in 2h | ~5 | [1] |

Table 2: Cell Permeability of N-Methylated vs. Non-Methylated Peptides (Caco-2 Assay)

| Peptide | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

| cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] (1) | Non-methylated | Low | [4] |

| Trimethylated derivative of (1) (3) | Tri-N-methylated | Significantly more permeable than (1) | [4] |

| cyclo(-PFwKTF-) | Unmethylated | < 1 | [8] |

| Tri-N-methylated cyclo(-PFwKTF-) analog | Tri-N-methylated | 4 | [9] |

Table 3: Receptor Binding Affinity of N-Methylated vs. Non-Methylated Somatostatin Analogs

| Peptide Analog | N-Methylation Position | sst2 Receptor Affinity (IC₅₀, nM) | sst5 Receptor Affinity (IC₅₀, nM) | Reference |

| DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH₂ | None | 1.5 | 10 | [10] |

| DPhe-c[Cys-Phe-(N-Me)DTrp-Lys-Thr-Cys]-Thr-NH₂ | D-Trp | 5.0 | 0.2 | [10] |

| Tyr-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH₂ | None | 2.5 | 15 | [10] |

| (N-Me)Tyr-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH₂ | Tyr | 2.0 | 500 | [10] |

Experimental Protocols

Detailed Methodology for On-Resin N-Methylation of Peptides

This protocol describes a common three-step procedure for the selective N-methylation of a peptide on a solid support.[11][12]

Materials:

-

Fmoc-protected peptide-resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIPEA)

-

N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF)

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Mercaptoethanol

-

Standard solid-phase peptide synthesis (SPPS) reaction vessel and reagents

Procedure:

-

Sulfonylation (Activation of the Amine): a. Swell the Fmoc-protected peptide-resin in NMP. b. In a separate vessel, dissolve o-NBS-Cl (4 eq) and collidine (4 eq) in NMP. c. Add the o-NBS-Cl/collidine solution to the resin and shake for 1-2 hours at room temperature. d. Wash the resin thoroughly with NMP (3x) and DCM (3x).

-

Methylation: a. Suspend the sulfonated peptide-resin in NMP. b. Add DBU (5 eq) and shake for 2 minutes. The resin may change color. c. Add dimethyl sulfate (10 eq) and shake for 30 minutes. d. Repeat steps 2b and 2c. e. Wash the resin with NMP (5x).

-

Desulfonylation (Removal of the o-NBS group): a. Suspend the N-methylated resin in NMP. b. Add mercaptoethanol (10 eq) and DBU (5 eq). c. Shake for 5-10 minutes. d. Wash the resin thoroughly with NMP (5x) and DCM (3x). The N-terminus is now methylated and ready for the next coupling step.

Detailed Methodology for Caco-2 Cell Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[8][13][14]

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test peptide and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². c. Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days. d. Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values > 250 Ω·cm².

-

Permeability Assay: a. On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) chamber. c. Add the test peptide solution (typically at a concentration of 10-100 µM in HBSS) to the apical (donor) chamber. d. Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

Sample Analysis and Data Calculation: a. Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

- dQ/dt is the rate of peptide appearance in the receiver chamber (mol/s)

- A is the surface area of the Transwell® membrane (cm²)

- C₀ is the initial concentration of the peptide in the donor chamber (mol/cm³)

Detailed Methodology for Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of a peptide in the presence of a specific protease, such as trypsin.[15][16][17]

Materials:

-

N-methylated peptide and its non-methylated counterpart

-

Protease (e.g., Trypsin, mass spectrometry grade)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Assay Setup: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., water or a buffer). b. Prepare a stock solution of the protease in the assay buffer. c. In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of, for example, 1 mg/mL. d. Pre-incubate the peptide solution at 37°C for 5 minutes.

-

Enzymatic Digestion: a. Initiate the reaction by adding the protease to the peptide solution. A typical enzyme-to-substrate ratio is 1:100 (w/w). b. Incubate the reaction mixture at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching and Analysis: a. Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution (e.g., an equal volume of 10% TFA). b. Analyze the samples by RP-HPLC. Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products. c. Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

Data Analysis: a. Quantify the peak area of the intact peptide at each time point. b. Calculate the percentage of the intact peptide remaining relative to the time zero sample. c. Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Mandatory Visualizations

Cyclosporine A Signaling Pathway

The immunosuppressive drug Cyclosporine A, a heavily N-methylated cyclic peptide, functions by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.

Caption: The Cyclosporine A signaling pathway, inhibiting T-cell activation.

Experimental Workflow for Synthesis and Evaluation of N-Methylated Peptides

This diagram outlines the typical workflow for the development and characterization of N-methylated peptides.

Caption: A typical workflow for N-methylated peptide synthesis and evaluation.

Logical Relationship of N-Methylation Advantages

This diagram illustrates how the primary structural change of N-methylation leads to a cascade of beneficial properties for peptide drug candidates.

Caption: How N-methylation improves peptide drug properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Caco 2 Cell Permeability Assay | PDF [slideshare.net]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The N-Methylation Advantage: A Technical Deep-Dive into Fmoc-N-Me-Leu-OH vs. Standard Fmoc-Leu-OH

For researchers, scientists, and drug development professionals, the strategic modification of peptide backbones is a critical tool in the design of novel therapeutics with enhanced properties. Among these modifications, N-methylation of amino acids stands out as a subtle yet powerful alteration. This in-depth technical guide explores the core differences between Fmoc-N-Me-Leu-OH and its canonical counterpart, Fmoc-Leu-OH, providing a comprehensive overview of their respective impacts on peptide synthesis, structure, and function.

The introduction of a methyl group on the amide nitrogen of a leucine (B10760876) residue, creating N-methyl-leucine, imparts significant changes to the resulting peptide's physicochemical and biological properties. This guide will dissect these differences, offering quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid in the rational design of next-generation peptide-based drugs.

At a Glance: Key Physicochemical and Synthetic Differences

The primary distinction between this compound and Fmoc-Leu-OH lies in the substitution of the amide proton with a methyl group. This seemingly minor change has profound implications for the molecule's steric bulk, reactivity, and conformational freedom.

| Property | Fmoc-Leu-OH | This compound | Impact of N-Methylation |

| Chemical Formula | C₂₁H₂₃NO₄ | C₂₂H₂₅NO₄ | Addition of a CH₂ group |

| Molecular Weight | 353.42 g/mol | 367.44 g/mol | Increased molecular weight |

| Melting Point | ~145-153 °C | ~113-116 °C | Generally lower melting point |

| Solubility in DMF | Readily soluble | Clearly soluble | Both are soluble in common SPPS solvents, though quantitative differences may exist. |

| Steric Hindrance | Lower | Higher | Increased steric bulk around the nitrogen atom significantly impacts reactivity. |

| Hydrogen Bonding | Amide proton acts as a hydrogen bond donor. | Lacks an amide proton, cannot act as a hydrogen bond donor. | Alters peptide secondary structure and reduces susceptibility to enzymatic degradation. |

| Conformational Flexibility | Higher | Lower | Restricted rotation around the N-Cα bond, leading to a more constrained peptide backbone. |

The Structural Impact of N-Methylation: A Tale of Two Molecules

The core structural difference between Fmoc-Leu-OH and this compound is the presence of a methyl group on the nitrogen atom of the amino acid. This modification fundamentally alters the local geometry and steric environment.

Conformational Constraints: A More Rigid Backbone

The presence of the N-methyl group restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle) of the peptide backbone. This steric hindrance limits the accessible conformational space, which can be visualized on a Ramachandran plot. For standard amino acids, a wider range of φ and ψ angles are permissible, allowing for the formation of various secondary structures like alpha-helices and beta-sheets. In contrast, N-methylated residues have a more constrained set of allowed φ and ψ angles. This can be advantageous in peptide design, as it can lock the peptide into a specific, bioactive conformation.

Challenges and Solutions in Peptide Synthesis

The increased steric hindrance of this compound presents a significant challenge during solid-phase peptide synthesis (SPPS). Standard coupling conditions that are efficient for Fmoc-Leu-OH often result in low yields and incomplete reactions when applied to its N-methylated counterpart.

Coupling Efficiency Comparison

The choice of coupling reagent is critical for achieving high coupling yields with sterically hindered amino acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have demonstrated superior performance compared to more traditional reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for coupling N-methylated amino acids.

| Coupling Reagent | Typical Coupling Efficiency for Fmoc-Leu-OH | Typical Coupling Efficiency for this compound |

| HBTU/HOBt | >99% | Often significantly lower, may require double coupling |

| HATU | >99% | High, often >95% with a single coupling |

| PyBOP | >98% | Moderate to high, can be an effective alternative |

| DIC/HOBt | >98% | Generally lower, extended reaction times may be needed |

Experimental Protocols

Below are representative experimental protocols for the coupling of Fmoc-Leu-OH and this compound in SPPS. Note that for this compound, the use of a more potent coupling reagent and potentially longer reaction times or higher temperatures (e.g., microwave-assisted synthesis) is recommended.

Protocol 1: Standard Coupling of Fmoc-Leu-OH

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Leu-OH (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Protocol 2: Optimized Coupling of this compound

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature, or perform microwave-assisted coupling at an elevated temperature (e.g., 50°C) for 10-30 minutes.

-

Monitoring: A standard Kaiser test will not work for secondary amines. Use a bromophenol blue test to monitor the reaction. A yellow color indicates a complete reaction.

-

Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Methodological & Application

Application Notes and Protocols for Fmoc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide drug design, often leading to enhanced metabolic stability, increased cell permeability, and improved conformational control. Fmoc-N-Me-Leu-OH is a key building block for introducing N-methylated leucine (B10760876) residues into synthetic peptides. However, the incorporation of N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to steric hindrance at the secondary amine. This document provides a detailed protocol and application notes for the efficient and successful use of this compound in Fmoc-based SPPS.

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in coupling N-methylated amino acids is the steric hindrance posed by the methyl group on the alpha-amino nitrogen. This bulkiness significantly slows down the coupling reaction compared to non-methylated counterparts. Consequently, standard coupling reagents like HBTU and HCTU are often inefficient, leading to low coupling yields and deletion sequences in the final peptide. To overcome these challenges, more potent coupling reagents and optimized protocols are required.

Recommended Coupling Reagents and Conditions

For the successful incorporation of this compound, the use of highly active coupling reagents is strongly recommended. Phosphonium-based reagents and specialized uronium/aminium salts have demonstrated superior performance in these sterically hindered couplings.

| Coupling Reagent | Recommended Equivalents (this compound : Reagent : Base) | Recommended Base | Typical Coupling Time | Notes |

| HATU | 1 : 0.9 : 2 | DIPEA or Collidine | 1 - 4 hours | Most commonly recommended for N-methylated amino acids. Pre-activation for 1-5 minutes is often employed. |

| PyBOP | 1 : 1 : 2 | DIPEA or NMM | 1 - 4 hours | Another effective phosphonium (B103445) salt-based reagent. |

| PyAOP | 1 : 1 : 2 | DIPEA or NMM | 1 - 4 hours | Similar in efficacy to PyBOP. |

| COMU | 1 : 1 : 2 | DIPEA or TMP | 1 - 3 hours | A highly efficient aminium salt with a low tendency for racemization. |

Note: The optimal coupling time can vary depending on the specific peptide sequence and the preceding amino acid. It is crucial to monitor the coupling reaction for completion.

Experimental Protocols

Materials and Reagents

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, PyBOP)

-

Bases (e.g., DIPEA, NMM, Collidine)

-

Solvents: DMF (high purity, amine-free), DCM, Piperidine (B6355638)

-

Deprotection solution: 20% Piperidine in DMF

-

Washing solvents: DMF, DCM, IPA

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Monitoring reagents: Chloranil or Bromophenol Blue test reagents

Standard SPPS Workflow using this compound

Caption: Standard SPPS workflow for incorporating this compound.

Detailed Coupling Protocol for this compound with HATU

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Chloranil or Bromophenol Blue test to check for the presence of free secondary amines. The standard Ninhydrin test will give a false negative result for N-methylated amino acids.

-

Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection step or final cleavage.

Deprotection and Cleavage

The Fmoc deprotection of the amino acid coupled after the N-methylated residue proceeds under standard conditions (20% piperidine in DMF). Final cleavage from the resin and removal of side-chain protecting groups is achieved by treatment with a standard TFA cleavage cocktail.

Troubleshooting and Key Considerations

-

Incomplete Coupling: This is the most common issue. Always use a potent coupling reagent like HATU. Consider extending the coupling time or performing a double or even triple coupling.

-

Racemization: While less common for N-methylated amino acids due to the conformational constraints, the use of a base like DIPEA can potentially lead to racemization. Using a more sterically hindered base like collidine or minimizing the pre-activation time can help mitigate this risk.

-

Monitoring: It is critical to use an appropriate test for monitoring the coupling reaction. The Chloranil or Bromophenol Blue tests are suitable for secondary amines.

Signaling Pathway and Logical Relationships

The chemical logic of the Fmoc-SPPS cycle for N-methylated amino acids can be visualized as follows:

Caption: Chemical logic of deprotection and coupling steps in Fmoc-SPPS.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis is readily achievable with the appropriate selection of potent coupling reagents and optimized reaction conditions. By employing reagents such as HATU and carefully monitoring the reaction progress, researchers can effectively synthesize N-methylated peptides for various applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for the efficient use of this valuable building block.

Application Notes: Recommended Coupling Reagents for Fmoc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, into peptide sequences is a widely used strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges. The steric hindrance imposed by the N-methyl group, both on the incoming amino acid and the N-terminal of the growing peptide chain, can lead to slow and incomplete coupling reactions.[1] Furthermore, N-methylated amino acids are particularly susceptible to racemization during the activation step.[2] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical for achieving high yields and preserving the stereochemical integrity of the final peptide.

Mechanism of Racemization for N-Methylated Amino Acids

Unlike non-methylated amino acids which primarily racemize through an oxazolone (B7731731) intermediate, N-methylated amino acids are believed to racemize via the formation of a planar, mesoionic oxazolium-5-oxide intermediate.[2] The formation of this intermediate is promoted by polar solvents, elevated temperatures, and the presence of tertiary amine salts.[2] Consequently, strategies to minimize racemization focus on using highly efficient coupling reagents that facilitate rapid amide bond formation, employing additives that suppress the formation of the oxazolium intermediate, and carefully selecting the base and solvent.

Recommended Reagent Classes

For the sterically demanding coupling of this compound, uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides like DIC alone, due to their higher reactivity and ability to minimize side reactions.

-

Uronium/Aminium Reagents: This class includes highly efficient reagents such as HATU, HBTU, HCTU, and COMU.[3]

-

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is particularly effective for coupling N-methylated amino acids due to the presence of the HOAt moiety, which accelerates coupling rates and reduces racemization compared to HOBt-based reagents.[1][3]

-

HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) offers higher reaction rates than HBTU and has been shown to produce peptides of similar purity to HATU in some cases.[3][4]

-

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is a third-generation uronium reagent with reactivity comparable to HATU.[3][5] It incorporates OxymaPure as the additive, which is safer to handle than HOBt or HOAt (which can be explosive) and has been shown to be highly effective at suppressing racemization.[3][6]

-

-

Phosphonium Reagents: This class includes reagents like PyBOP, PyAOP, and PyBrOP.

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used and effective reagent, especially when used in conjunction with an additive like HOAt.[1][7]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the HOAt analog of PyBOP and is considered one of the most promising reagents for difficult couplings involving N-methylated amino acids.[1]

-

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a highly reactive reagent that has shown significant yields in coupling hindered N-methylated residues where other methods fail.[8]

-

Key Considerations for Minimizing Racemization

-

Choice of Base: While DIPEA is commonly used, its strong basicity can promote racemization. The use of weaker or sterically hindered bases such as N-Methylmorpholine (NMM), 2,4,6-collidine, or 2,6-lutidine is strongly recommended, especially for sensitive couplings.[3][9]

-

Additives: The use of additives like HOAt or OxymaPure is crucial for suppressing racemization when using both carbodiimide (B86325) and onium salt reagents.[2][9] HOAt is generally considered superior to HOBt for this purpose.[9]

-

Temperature: Performing the coupling reaction at a reduced temperature (e.g., 0 °C) can significantly decrease the rate of racemization, although it may also slow down the coupling reaction.[2]

-

Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin can reduce the opportunity for racemization to occur.[2]

Data Presentation

The following table summarizes the recommended coupling reagents for this compound and key experimental considerations.

| Reagent | Reagent Class | Recommended Base | Recommended Additive | Advantages | Disadvantages/Considerations |

| HATU | Uronium/Aminium | DIPEA, NMM, Collidine | (Internal HOAt) | High coupling efficiency, especially for hindered and N-methylated amino acids; reduced racemization.[3][10] | Higher cost; potential for side reactions if not used correctly. |

| HCTU | Uronium/Aminium | DIPEA, Collidine | (Internal 6-Cl-HOBt) | Very fast reaction rates; more cost-effective than HATU.[3][4] | Can cause racemization with sensitive residues like Cys and His, especially at elevated temperatures.[11] |

| COMU | Uronium/Aminium | DIPEA, NMM, 2,6-Lutidine | (Internal OxymaPure) | Efficiency comparable to HATU; byproducts are water-soluble; safer (non-explosive) additive.[3][5][12] | Newer reagent, may be less widely available or more expensive than older reagents. |

| PyBOP | Phosphonium | DIPEA, NMM | HOBt, HOAt | Efficient and rapid coupling; low racemization.[7] | Byproduct (HMPA) is a suspected carcinogen (though generated by the predecessor BOP); less effective for some N-methyl couplings without HOAt.[3] |

| PyAOP | Phosphonium | DIPEA, NMM | (Internal HOAt) | Highly effective for sterically hindered and N-methylated amino acids.[1] | Higher cost. |

| PyBrOP | Phosphonium | DIPEA | None typically added | Very high reactivity, useful for extremely difficult couplings.[8][13] | High reactivity can lead to oxazolone formation and increased racemization with prolonged coupling times.[3] |

| DIC/Oxyma | Carbodiimide | N/A (Base added separately) | OxymaPure | Cost-effective; low racemization reported for sensitive amino acids like Cys.[6] | Generally slower coupling rates than onium salts; may be less effective for highly hindered couplings. |

Experimental Protocols

General Notes:

-

These protocols assume a manual synthesis on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales.

-

Equivalents (eq.) are based on the initial loading of the resin.

-

Use high-quality, peptide synthesis-grade solvents (DMF, DCM).

-

The completion of the coupling reaction should be monitored using a qualitative test suitable for secondary amines, such as the Chloranil or Isatin test. The Kaiser test will be negative.

Protocol 1: Coupling with HATU

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (1 x 2 min, 1 x 10 min).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in a minimal amount of DMF.

-

Add a hindered base, such as 2,4,6-collidine or NMM (8 eq., 0.8 mmol), to the activation mixture.

-

Vortex briefly. The pre-activation time should be minimal (1-2 minutes).

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time may be extended or double coupling may be necessary.

-

Monitor the reaction for completion.

-

-

Washing:

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

-

Protocol 2: Coupling with PyBOP/HOAt

-

Resin Preparation:

-

Swell and deprotect the peptide-resin as described in Protocol 1, Step 1.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (4 eq., 0.4 mmol), PyBOP (4 eq., 0.4 mmol), and HOAt (4 eq., 0.4 mmol) in DMF.

-

Add NMM (8 eq., 0.8 mmol) to the solution and vortex briefly.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitor the reaction for completion.

-

-

Washing:

-

Drain the reaction solution and wash the resin as described in Protocol 1, Step 4.

-

Protocol 3: Coupling with COMU

-

Resin Preparation:

-

Swell and deprotect the peptide-resin as described in Protocol 1, Step 1.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and COMU (4 eq., 0.4 mmol) in DMF.

-

Add DIPEA (8 eq., 0.8 mmol) or, preferably, a weaker base like 2,6-lutidine to minimize racemization.[12]

-

Vortex briefly (pre-activate for 1-2 minutes).

-

-

Coupling Reaction:

-

Transfer the activated solution to the resin.

-

Agitate the mixture at room temperature for 1-3 hours. COMU is known for high coupling efficiencies.[3]

-

Monitor the reaction for completion.

-

-

Washing:

-

Drain the reaction solution and wash the resin as described in Protocol 1, Step 4.

-

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for Fmoc Deprotection of N-Methylated Leucine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acid residues is a critical modification in peptide-based drug design, often leading to enhanced metabolic stability, increased cell permeability, and improved conformational control. However, the incorporation of N-methylated amino acids, such as N-methyl-leucine, into a peptide sequence during solid-phase peptide synthesis (SPPS) presents significant challenges. The steric hindrance imposed by the N-methyl group can impede both the coupling and the deprotection steps. This document provides a detailed overview of the conditions for the deprotection of Fmoc-N-methyl-leucine, focusing on overcoming the associated challenges to ensure high-purity peptide synthesis.

The primary challenge in the Fmoc deprotection of N-methylated residues is the increased steric bulk around the nitrogen atom, which hinders the access of the base catalyst required for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Standard deprotection conditions, typically 20% piperidine (B6355638) in dimethylformamide (DMF), are often slow and inefficient for these residues, leading to incomplete deprotection and the accumulation of deletion peptide impurities. Consequently, more robust deprotection strategies are required.

Challenges in Fmoc Deprotection of N-Methylated Leucine (B10760876)

The primary obstacle in the Fmoc deprotection of N-methylated leucine is steric hindrance. The methyl group on the amide nitrogen shields the carbamate (B1207046) proton, making it less accessible to the base used for deprotection. This leads to several complications:

-

Incomplete Deprotection: Standard reaction times may be insufficient to achieve complete Fmoc removal, resulting in the truncation of the peptide chain in subsequent coupling steps.

-

Slower Reaction Kinetics: The rate of deprotection is significantly slower compared to non-methylated amino acids.

-

Potential for Side Reactions: The need for harsher conditions or prolonged reaction times can increase the likelihood of side reactions, such as racemization or decomposition of sensitive residues elsewhere in the peptide chain.

To address these challenges, alternative deprotection reagents and optimized protocols have been developed.

Comparative Deprotection Conditions

While specific kinetic data for the Fmoc deprotection of N-methyl-leucine is not extensively available in the literature, studies on the deprotection of the parent amino acid, L-leucine, provide a useful baseline for comparison. Furthermore, research on other sterically hindered and N-methylated amino acids has led to the development of more potent deprotection cocktails.

Deprotection Kinetics of Fmoc-L-Leucine